YQ128

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

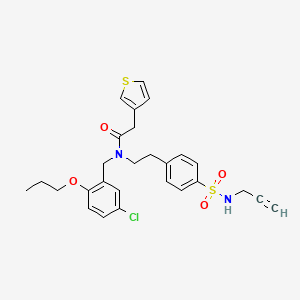

N-[(5-chloro-2-propoxyphenyl)methyl]-N-[2-[4-(prop-2-ynylsulfamoyl)phenyl]ethyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN2O4S2/c1-3-13-29-36(32,33)25-8-5-21(6-9-25)11-14-30(27(31)17-22-12-16-35-20-22)19-23-18-24(28)7-10-26(23)34-15-4-2/h1,5-10,12,16,18,20,29H,4,11,13-15,17,19H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPYRFRNYALLHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Cl)CN(CCC2=CC=C(C=C2)S(=O)(=O)NCC#C)C(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

YQ128: A Technical Whitepaper on its Mechanism of Action as a Selective NLRP3 Inflammasome Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

YQ128 is a potent and selective second-generation inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its inhibitory effects on the NLRP3 signaling pathway. The document summarizes key quantitative data, outlines experimental methodologies used in its characterization, and presents visual representations of the relevant biological pathways and experimental workflows.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[4][5][6] Its activation is a key driver of inflammation through the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, as well as neurodegenerative disorders, making it a significant therapeutic target.[7]

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[4][6][7]

-

Activation (Signal 2): A variety of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[7][8] This assembly leads to the auto-catalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[7][8]

This compound: A Potent and Selective NLRP3 Inhibitor

This compound is a small molecule inhibitor designed for high potency and selectivity against the NLRP3 inflammasome.[1][2][3] It was developed from a sulfonamide-based chemical scaffold and represents a second-generation inhibitor with improved characteristics over its predecessors.[1][9]

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome, thereby preventing the downstream cascade of inflammatory cytokine production.[2] While the precise binding site of this compound on the NLRP3 protein has not been definitively elucidated in publicly available literature, studies on similar sulfonamide-based inhibitors suggest a direct interaction with the NLRP3 protein.[1] This interaction is believed to be distinct from that of the well-characterized inhibitor MCC950 and does not appear to affect the ATPase activity of NLRP3, indicating a novel mode of action.[5] It is hypothesized that this compound binds to the NACHT domain of NLRP3, a critical region for its oligomerization and activation.[10][11]

The inhibitory action of this compound specifically blocks the activation step (Signal 2) of the NLRP3 inflammasome pathway. This leads to a significant and selective suppression of IL-1β production, without affecting the production of other cytokines like TNF-α, which are regulated by different pathways.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Type | Assay Conditions | Reference |

| IC50 (NLRP3 Inhibition) | 0.30 ± 0.01 µM | Mouse Peritoneal Macrophages | LPS (1 µg/mL) priming for 4.5h, followed by ATP (5 mM) stimulation for 30 min. | [2][3] |

| Selectivity | No significant inhibition of NLRC4 or AIM2 inflammasomes | J774A.1 cells | LPS (1 µg/mL) and this compound (10 µM) for 1h, followed by flagellin (1 µg/mL) for 6h or Poly(dA:dT) (4 µg/mL) for 8h. | [3] |

Table 2: Pharmacokinetic Properties of this compound in Rats (20 mg/kg dose)

| Parameter | Value | Route of Administration | Reference |

| Half-life (t1/2) | 6.6 h | Intravenous | [2] |

| Cmax | 73 ng/mL | Oral | [7] |

| Tmax | 12 h | Oral | [7] |

| Volume of Distribution (Vdss) | 8.5 L/kg | Intravenous | [7] |

| Total Clearance (CLtot) | 41 mL/min/kg | Intravenous | [7] |

| Oral Bioavailability (F) | ~10% | Oral | [2] |

Detailed Methodologies

The following sections provide an overview of the experimental protocols used to characterize the mechanism of action of this compound. Please note that these are summaries based on published literature and may not represent the full, detailed internal protocols.

In Vitro NLRP3 Inhibition Assay

-

Cell Culture: Primary peritoneal macrophages were harvested from C57BL/6 mice. J774A.1 murine macrophage cell line was used for selectivity assays.

-

Priming: Macrophages were primed with 1 µg/mL of lipopolysaccharide (LPS) for 4.5 hours to induce the expression of NLRP3 and pro-IL-1β.

-

Inhibition and Activation: The primed cells were then treated with varying concentrations of this compound. After a short incubation, the NLRP3 inflammasome was activated with 5 mM ATP for 30 minutes.

-

Cytokine Measurement: The concentration of IL-1β in the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value was calculated from the dose-response curve.

In Vivo Studies in Mice

-

Animal Model: C57BL/6 mice were used to assess the in vivo efficacy and brain penetration of this compound.

-

Drug Administration: this compound was administered via oral gavage.

-

Pharmacokinetic Analysis: Blood and brain tissue samples were collected at various time points after administration. The concentration of this compound in these samples was determined using appropriate analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to determine pharmacokinetic parameters.

Visualizations

The following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general experimental workflow for evaluating NLRP3 inhibitors.

Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

References

- 1. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Second-Generation NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A detailed molecular network map and model of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 6. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The discovery of novel and potent indazole NLRP3 inhibitors enabled by DNA-encoded library screening - PubMed [pubmed.ncbi.nlm.nih.gov]

YQ128: A Technical Guide for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

YQ128 is a potent and selective second-generation small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1] Emerging as a promising therapeutic candidate for a range of neuroinflammatory and neurodegenerative disorders, this compound has demonstrated the ability to cross the blood-brain barrier, a critical attribute for centrally acting therapeutics.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols to facilitate its investigation in neuroinflammation research.

Introduction to this compound and the NLRP3 Inflammasome

Neuroinflammation is a critical component in the pathogenesis of numerous neurological disorders, including Alzheimer's disease, multiple sclerosis, and traumatic brain injury. The NLRP3 inflammasome, a multi-protein complex, is a key mediator of the innate immune response and has been identified as a significant driver of neuroinflammation. Upon activation, the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1. This process also induces a form of inflammatory cell death known as pyroptosis, mediated by gasdermin D.

This compound is a sulfonamide analog that has been developed as a selective inhibitor of the NLRP3 inflammasome.[1] Its ability to penetrate the central nervous system and specifically target this inflammatory pathway makes it a valuable tool for researchers studying neuroinflammation and a potential therapeutic agent for related diseases.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the activation of the NLRP3 inflammasome. This selective inhibition prevents the downstream cascade of inflammatory events, including the production of mature IL-1β and IL-18.

Signaling Pathway

The NLRP3 inflammasome is typically activated through a two-signal process. The first, or "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) engaging with Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The second signal, triggered by a variety of stimuli such as ATP, crystalline structures, or pore-forming toxins, induces the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1. This assembly leads to the auto-catalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. Activated caspase-1 also cleaves gasdermin D, leading to pore formation in the cell membrane and pyroptosis. This compound intervenes in this pathway to block the activation of the inflammasome complex.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Type | Stimulus | Parameter | Value | Reference |

| NLRP3 Inflammasome Inhibition | J774A.1 Macrophages | LPS + ATP | IC50 | 0.30 ± 0.01 µM | [1] |

| IL-1β Release Inhibition | Mouse Peritoneal Macrophages | LPS + ATP | IC50 | 1.59 µM |

Table 2: Pharmacokinetic Properties of this compound in Rats (20 mg/kg dose)

| Route of Administration | Parameter | Value | Unit | Reference |

| Intravenous (IV) | Vdss (Volume of distribution at steady state) | 8.5 | L/kg | [1] |

| Intravenous (IV) | CLtot (Total clearance) | 41 | mL/min/kg | [1] |

| Intravenous (IV) | t1/2 (Half-life) | 6.6 | hours | [1] |

| Oral (PO) | tmax (Time to maximum concentration) | 12 | hours | [1] |

| Oral (PO) | Cmax (Maximum concentration) | 73 | ng/mL | [1] |

| Oral (PO) | Oral Bioavailability | ~10 | % | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their studies of this compound.

In Vitro NLRP3 Inflammasome Inhibition Assay

Objective: To determine the inhibitory concentration (IC50) of this compound on NLRP3 inflammasome activation in a macrophage cell line.

Materials:

-

J774A.1 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP)

-

This compound

-

ELISA kit for mouse IL-1β

-

96-well cell culture plates

Protocol:

-

Cell Culture: Culture J774A.1 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed J774A.1 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Priming: Prime the cells with LPS (1 µg/mL) for 4.5 hours.

-

Compound Treatment: Treat the primed cells with various concentrations of this compound for 30 minutes.

-

NLRP3 Activation: Stimulate the cells with ATP (5 mM) for 30 minutes to activate the NLRP3 inflammasome.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a mouse IL-1β ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the logarithm of this compound concentration.

In Vivo Lipopolysaccharide (LPS) Challenge Model

Objective: To evaluate the in vivo efficacy of this compound in a systemic inflammation model.

Materials:

-

C57BL/6 mice

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Saline solution

-

ELISA kit for mouse IL-1β and TNF-α

-

Blood collection supplies

Protocol:

-

Animal Acclimation: Acclimate C57BL/6 mice to the housing conditions for at least one week before the experiment.

-

Compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) injection.

-

LPS Challenge: After a predetermined time (e.g., 30 minutes), challenge the mice with an i.p. injection of LPS (e.g., 25-50 mg/kg).

-

Blood Collection: At a specified time point post-LPS injection (e.g., 2.5 hours), collect blood samples from the mice.

-

Serum Preparation: Process the blood samples to obtain serum.

-

Cytokine Measurement: Measure the concentrations of IL-1β and TNF-α in the serum using ELISA kits.

-

Data Analysis: Compare the cytokine levels between the this compound-treated group and the vehicle control group.

Preclinical Neuroinflammation Models

While specific data for this compound in dedicated neuroinflammation models is not yet widely published, its mechanism of action suggests its potential utility in the following established models:

-

Experimental Autoimmune Encephalomyelitis (EAE): A common model for multiple sclerosis, where demyelination and neuroinflammation are induced by immunization with myelin-associated proteins.

-

Controlled Cortical Impact (CCI): A model of traumatic brain injury that produces a focal contusion and subsequent neuroinflammatory cascade.

-

Amyloid-β (Aβ) Infusion or Transgenic Models: Models of Alzheimer's disease where neuroinflammation is a key pathological feature driven by Aβ deposition.

Researchers are encouraged to explore the efficacy of this compound in these models to further elucidate its therapeutic potential in neuroinflammatory disorders.

Conclusion

This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in neuroinflammation. Its selectivity and ability to cross the blood-brain barrier make it a promising candidate for further preclinical and potentially clinical development for the treatment of a variety of neurological diseases. This guide provides a foundational understanding and practical protocols to aid researchers in their exploration of this compound's therapeutic potential.

References

YQ128: A Novel NLRP3 Inflammasome Inhibitor for Alzheimer's Disease Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuroinflammation, mediated by the innate immune system, is increasingly recognized as a pivotal contributor to the pathogenesis of Alzheimer's disease (AD). The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a key driver of this inflammatory cascade, making it a promising therapeutic target. YQ128 is a potent, selective, second-generation NLRP3 inflammasome inhibitor that has demonstrated the ability to cross the blood-brain barrier, positioning it as a compelling candidate for the treatment of neurodegenerative disorders like AD. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.

Introduction: The Role of the NLRP3 Inflammasome in Alzheimer's Disease

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] Beyond these classical hallmarks, a chronic, non-resolving neuroinflammatory state is a critical component of AD pathology.[2] Microglia, the resident immune cells of the central nervous system (CNS), play a central role in this process.

The NLRP3 inflammasome is a multi-protein complex within microglia that responds to damage-associated molecular patterns (DAMPs), such as fibrillar Aβ.[2] Upon activation, the NLRP3 inflammasome recruits and activates caspase-1, which in turn cleaves pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[3] This process also initiates a form of inflammatory cell death known as pyroptosis. The sustained activation of the NLRP3 inflammasome in the AD brain is thought to exacerbate Aβ and tau pathology, promote synaptic dysfunction, and contribute to neuronal death.[2][3] Therefore, the inhibition of the NLRP3 inflammasome presents a rational and promising therapeutic strategy for Alzheimer's disease.

This compound: A Potent and Brain-Penetrant NLRP3 Inhibitor

This compound is a small molecule inhibitor designed for potent and selective inhibition of the NLRP3 inflammasome. Preclinical studies have highlighted its potential for treating neurodegenerative diseases due to its favorable pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

This compound directly targets the NLRP3 protein, preventing the assembly and activation of the inflammasome complex. This selective inhibition blocks the autocatalytic activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18. A key feature of this compound is its high selectivity for the NLRP3 inflammasome, with no significant inhibitory effects on other inflammasomes like NLRC4 or AIM2. This specificity is crucial for minimizing off-target effects and enhancing the safety profile of the compound.

Preclinical Data

In vitro and in vivo studies have demonstrated the efficacy and brain penetrance of this compound.

| Assay | Cell Type | Stimulus | IC50 (µM) |

| IL-1β Release | LPS-primed Mouse Peritoneal Macrophages | ATP | 1.59 |

| NLRP3 Inhibition | 0.30 |

| Parameter | Value |

| tmax (h) | 12 |

| cmax (ng/mL) | 73 |

| t1/2 (h) | 6.6 (iv) |

| Oral Bioavailability (F%) | 10 |

These data indicate that this compound is a potent inhibitor of the NLRP3 inflammasome and can achieve exposure in the central nervous system.

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Activation and this compound Inhibition

The following diagram illustrates the canonical two-signal pathway for NLRP3 inflammasome activation in microglia in the context of Alzheimer's disease and the point of intervention for this compound.

Caption: NLRP3 inflammasome activation in Alzheimer's disease and this compound's point of inhibition.

Experimental Workflow for In Vitro Evaluation of this compound

The following diagram outlines a typical workflow for assessing the in vitro efficacy of an NLRP3 inhibitor like this compound.

References

An In-depth Technical Guide on the Role of YQ128 in Traumatic Brain Injury

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traumatic Brain Injury (TBI) remains a significant global health challenge, with a complex pathophysiology that includes primary mechanical damage followed by a cascade of secondary injuries. These secondary events, including excitotoxicity, oxidative stress, neuroinflammation, and apoptosis, represent key therapeutic targets. This document outlines the preclinical evidence for YQ128, a novel neuroprotective agent, in mitigating the secondary injury cascade following TBI. The data presented herein summarizes the efficacy of this compound in relevant animal models, details its mechanism of action through the modulation of critical signaling pathways, and provides comprehensive experimental protocols to facilitate further research and development.

Introduction to Traumatic Brain Injury Pathophysiology

Traumatic brain injury incites a series of deleterious cellular and molecular events. The initial impact leads to primary injury, characterized by direct mechanical damage to brain tissue. This is followed by a secondary injury cascade that evolves over hours to days and includes:

-

Excitotoxicity: Excessive release of excitatory neurotransmitters like glutamate leads to overstimulation of receptors such as NMDA and AMPA, causing an influx of calcium and subsequent neuronal damage.[1][2]

-

Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant capacity results in damage to lipids, proteins, and DNA.[1][3][4]

-

Neuroinflammation: The activation of microglia and astrocytes, along with the infiltration of peripheral immune cells, leads to the release of pro-inflammatory cytokines and chemokines, exacerbating neuronal injury.[4][5][6]

-

Apoptosis: Programmed cell death is a significant contributor to neuronal loss following TBI and is triggered by both intrinsic (mitochondrial) and extrinsic pathways.[7][8][9]

This compound is a novel small molecule designed to target key nodes within these secondary injury pathways, offering a multi-faceted approach to neuroprotection in TBI.

Preclinical Data Summary for this compound in TBI Models

The neuroprotective effects of this compound have been evaluated in rodent models of TBI, primarily the Controlled Cortical Impact (CCI) model. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Neurological Function

| Assessment | Time Point | Vehicle Control | This compound (10 mg/kg) | % Improvement |

| Neurological Severity Score | 24 hours post-TBI | 8.2 ± 0.5 | 5.1 ± 0.4 | 37.8% |

| Rotarod Latency (s) | 7 days post-TBI | 45.3 ± 5.1 | 82.1 ± 6.3 | 81.2% |

| Morris Water Maze (Escape Latency, s) | 14 days post-TBI | 35.2 ± 4.2 | 18.9 ± 3.1 | 46.3% |

Table 2: this compound Modulation of Biomarkers in Cortical Tissue (24 hours post-TBI)

| Biomarker Category | Biomarker | Vehicle Control | This compound (10 mg/kg) | % Change vs. Control |

| Oxidative Stress | Malondialdehyde (MDA, nmol/mg protein) | 12.5 ± 1.1 | 7.2 ± 0.8 | -42.4% |

| Superoxide Dismutase (SOD, U/mg protein) | 28.4 ± 2.5 | 45.1 ± 3.2 | +58.8% | |

| Inflammation | TNF-α (pg/mg protein) | 152.3 ± 12.8 | 85.6 ± 9.1 | -43.8% |

| IL-1β (pg/mg protein) | 118.9 ± 10.5 | 62.3 ± 7.4 | -47.6% | |

| Apoptosis | Bax/Bcl-2 Ratio | 4.8 ± 0.5 | 1.9 ± 0.3 | -60.4% |

| Cleaved Caspase-3 (relative expression) | 3.2 ± 0.4 | 1.3 ± 0.2 | -59.4% |

Mechanism of Action of this compound

This compound exerts its neuroprotective effects through a dual mechanism involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the Nrf2 antioxidant response element pathway.

Inhibition of NF-κB Signaling

In the context of TBI, pro-inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκBα, targeting it for ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.

Caption: this compound inhibits the NF-κB signaling pathway.

Activation of Nrf2 Signaling

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress, or pharmacological intervention with agents like this compound, disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and drives the expression of antioxidant enzymes like SOD and Catalase, bolstering the cellular defense against oxidative damage.

Caption: this compound activates the Nrf2 antioxidant pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Controlled Cortical Impact (CCI) Model of TBI

-

Animal Model: Adult male Sprague-Dawley rats (250-300g) are used.

-

Anesthesia: Animals are anesthetized with isoflurane (4% for induction, 2% for maintenance) in an oxygen/air mixture.

-

Surgical Procedure:

-

The animal is placed in a stereotaxic frame.

-

A midline scalp incision is made, and the skin and fascia are retracted.

-

A 5 mm craniotomy is performed over the right parietal cortex, midway between the bregma and lambda sutures.

-

The dura is kept intact.

-

The CCI device (e.g., a pneumatic impactor) with a 3 mm tip is positioned perpendicular to the cortical surface.

-

A moderate injury is induced with the following parameters: velocity of 4 m/s, deformation depth of 2 mm, and a dwell time of 150 ms.

-

-

Post-operative Care:

-

The bone flap is not replaced.

-

The scalp is sutured, and the animal is allowed to recover on a heating pad.

-

Buprenorphine (0.05 mg/kg) is administered subcutaneously for analgesia.

-

Neurological Severity Score (NSS)

-

The NSS is a composite score of motor, sensory, balance, and reflex tests.

-

Tasks include:

-

Forelimb and hindlimb flexion during suspension by the tail.

-

Beam walking on beams of decreasing width.

-

Incline plane balance.

-

Reflex tests (pinna, corneal).

-

-

A score of 0 is given for normal performance and a higher score indicates greater deficit. The total possible score is 10.

Western Blot Analysis

-

Tissue Preparation: At the designated time point, animals are euthanized, and the perilesional cortical tissue is rapidly dissected and snap-frozen.

-

Protein Extraction: Tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

Membranes are blocked with 5% non-fat milk or BSA in TBST.

-

Incubation with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-IκBα, anti-Nrf2) is performed overnight at 4°C.

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

-

Detection: Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is performed using appropriate software, with normalization to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical study workflow for evaluating a neuroprotective agent like this compound in a TBI model.

Caption: Preclinical workflow for this compound evaluation in TBI.

Conclusion

The preclinical data strongly suggest that this compound is a promising therapeutic candidate for traumatic brain injury. By targeting both inflammatory and oxidative stress pathways, this compound addresses key mechanisms of secondary brain injury. The significant improvements in neurological function and the favorable modulation of injury-related biomarkers in a clinically relevant model of TBI warrant further investigation and development of this compound for clinical use. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these future studies.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Traumatic brain injury: Mechanisms, manifestations, and visual sequelae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotection for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inflammatory neuroprotection following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Traumatic Brain Injury Altered Normal Brain Signaling Pathways: Implications for Novel Therapeutics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-apoptotic and Anti-oxidative Roles of Quercetin After Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

YQ128 CAS number and molecular weight

An In-depth Technical Guide to YQ128: A Selective NLRP3 Inflammasome Inhibitor

This technical guide provides a comprehensive overview of this compound, a potent and selective second-generation inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NLRP3 inflammasome in various inflammatory diseases.

Core Compound Information

This compound is an experimental drug compound that has demonstrated significant anti-inflammatory properties by specifically targeting the NLRP3 inflammasome.[1] Its ability to suppress the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) makes it a valuable tool for studying inflammatory pathways and a potential therapeutic agent for a range of conditions, including neurodegenerative and autoinflammatory diseases.[1][2]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2454246-18-3 | [1][2][3] |

| Molecular Weight | 545.11 g/mol | [1][2][4] |

| Molecular Formula | C₂₇H₂₉ClN₂O₄S₂ | [1][2][4] |

| Purity | ≥98% | [3] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in DMSO | [2][3] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of the NLRP3 inflammasome.[2][4] The NLRP3 inflammasome is a multi-protein complex in the cytosol of immune cells that responds to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering an inflammatory response.[4] The activation of the NLRP3 inflammasome is a two-step process: priming and activation.[3][4] this compound exerts its inhibitory effect during the activation step, preventing the assembly of the inflammasome complex and subsequent inflammatory cascade.

References

YQ128: An In-Depth Technical Guide on Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of YQ128, a selective, second-generation inhibitor of the NLRP3 inflammasome. The information presented herein is compiled from available scientific literature and is intended to support further research and development of this compound for central nervous system (CNS) disorders.

Core Findings: this compound Brain Penetration

This compound has been demonstrated to penetrate the central nervous system and cross the blood-brain barrier. In vivo studies in rodent models have confirmed its presence in the brain following systemic administration. This brain penetration is a critical characteristic for a therapeutic agent targeting neuroinflammatory conditions mediated by the NLRP3 inflammasome.

Quantitative Data on Brain Distribution

Pharmacokinetic studies have provided initial quantitative data on the concentration of this compound in the brain. The following table summarizes the key findings from a study in C57BL/6 mice following a single oral administration.

| Time Post-Administration | This compound Brain Concentration (ng/mL) |

| 0.5 hours | 21.3 |

| 1 hour | 20.5 |

| 4 hours | 6.6 |

Data extracted from in vivo studies in C57BL/6 mice.

Further pharmacokinetic analysis in Sprague-Dawley rats following a 20 mg/kg intravenous injection revealed extensive systemic clearance and tissue distribution, with a terminal plasma half-life of 6.6 hours. While these studies confirm brain penetration, they also indicate that this compound has an oral bioavailability of approximately 10%, which may be attributed to limited gastrointestinal permeability and potential first-pass metabolism[1]. It is suggested that this compound is not a likely substrate for efflux transporters at the BBB[1].

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to assess the blood-brain barrier permeability and brain distribution of this compound.

In Vivo Brain Penetration Study in Mice

Objective: To determine the concentration of this compound in the brain tissue of mice at various time points after oral administration.

Animal Model: Male C57BL/6 mice.

Drug Administration:

-

This compound was administered as a single dose via oral gavage.

-

The specific dosage used in the initial mouse study is not publicly available.

Sample Collection:

-

At designated time points (0.5, 1, and 4 hours) post-administration, mice were euthanized.

-

Brain tissue was rapidly excised, weighed, and flash-frozen in liquid nitrogen to prevent degradation of the analyte.

-

Samples were stored at -80°C until analysis.

Brain Tissue Homogenization and Extraction:

-

Frozen brain tissue was thawed on ice and homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.

-

A protein precipitation method was employed to extract this compound from the brain homogenate. This typically involves the addition of a cold organic solvent, such as acetonitrile or methanol, to the homogenate.

-

The mixture was vortexed and then centrifuged at high speed to pellet the precipitated proteins.

-

The supernatant, containing this compound, was carefully collected for analysis.

Quantitative Analysis by LC-MS/MS:

-

The concentration of this compound in the supernatant was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Chromatography: A reverse-phase C18 column was used for chromatographic separation with a mobile phase gradient of water and acetonitrile containing a small percentage of formic acid to improve ionization.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode was used for detection. Specific precursor-to-product ion transitions for this compound and an internal standard were monitored for accurate quantification.

-

A standard curve was generated using known concentrations of this compound in the appropriate matrix to determine the concentration in the brain samples.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental process for evaluating its BBB permeability, the following diagrams are provided in the DOT language for Graphviz.

NLRP3 Inflammasome Activation Pathway

This compound is a selective inhibitor of the NLRP3 inflammasome. This pathway is a key component of the innate immune system and is implicated in neuroinflammation in various CNS disorders. The following diagram illustrates the canonical activation pathway of the NLRP3 inflammasome in microglia, the primary immune cells of the brain.

Caption: Canonical NLRP3 inflammasome activation pathway in microglia.

Experimental Workflow for In Vivo BBB Permeability Assessment

The following diagram outlines the general workflow for determining the brain concentration of a small molecule inhibitor like this compound in a rodent model.

Caption: Workflow for assessing in vivo blood-brain barrier permeability.

References

Methodological & Application

YQ128 Experimental Protocol for In Vitro Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

YQ128 is a potent and selective second-generation inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by mediating the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound exerts its inhibitory effect by selectively targeting the NLRP3 inflammasome, without affecting other inflammasomes like NLRC4 or AIM2, making it a valuable tool for studying NLRP3-mediated inflammatory pathways and a potential therapeutic candidate.[1]

These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its inhibitory effects on NLRP3 inflammasome activation in mouse macrophages.

Quantitative Data Summary

The inhibitory potency of this compound on NLRP3 inflammasome activation has been quantified by measuring the reduction of IL-1β release in vitro. The half-maximal inhibitory concentration (IC50) may vary depending on the specific cell type and experimental conditions.

| Parameter | Cell Type | Activation Method | IC50 Value (µM) | Reference |

| IL-1β Release Inhibition | Mouse Macrophages | Not Specified | 0.30 | [1] |

| IL-1β Release Inhibition | Primary Mouse Peritoneal Macrophages | LPS/ATP | 1.59 |

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed site of action for this compound.

Caption: NLRP3 inflammasome signaling pathway and inhibition by this compound.

Experimental Protocols

Culture of Mouse Bone Marrow-Derived Macrophages (BMDMs)

Objective: To generate a sufficient quantity of primary macrophages for in vitro inflammasome activation assays.

Materials:

-

Femurs and tibias from C57BL/6 mice

-

DMEM (high glucose)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

L929 cell-conditioned medium (as a source of M-CSF) or recombinant mouse M-CSF

-

Sterile PBS

-

70 µm cell strainer

-

Petri dishes (10 cm)

-

96-well cell culture plates

Protocol:

-

Euthanize mice and sterilize the hind legs with 70% ethanol.

-

Aseptically dissect femurs and tibias and place them in a sterile Petri dish containing cold PBS.

-

In a sterile cell culture hood, cut the ends of the bones and flush the bone marrow with DMEM using a 25-gauge needle and syringe into a 50 mL conical tube.

-

Disrupt cell clumps by gently pipetting up and down.

-

Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

Centrifuge the cells at 300 x g for 7 minutes.

-

Resuspend the cell pellet in BMDM differentiation medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF).

-

Plate the cells in 10 cm Petri dishes and incubate at 37°C in a 5% CO2 incubator.

-

On day 3, add 5 mL of fresh differentiation medium to each plate.

-

On day 6 or 7, the BMDMs will be differentiated and ready for experiments. Detach the cells using a cell scraper, count them, and seed for the inflammasome activation assay.

In Vitro NLRP3 Inflammasome Activation and Inhibition by this compound

Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation in BMDMs.

Materials:

-

Differentiated BMDMs

-

Opti-MEM I Reduced Serum Medium

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

ELISA kit for mouse IL-1β

-

LDH cytotoxicity assay kit

Experimental Workflow Diagram:

Caption: Workflow for in vitro assessment of this compound.

Protocol:

-

Cell Seeding: Seed differentiated BMDMs into a 96-well plate at a density of 2.5 x 10^5 cells per well in 100 µL of complete DMEM and allow them to adhere overnight.

-

Priming (Signal 1): The next day, replace the medium with 100 µL of Opti-MEM. Prime the cells with LPS at a final concentration of 500 ng/mL for 4 hours at 37°C.

-

Inhibitor Treatment: Following priming, add various concentrations of this compound (e.g., in a dose-response range from 0.01 µM to 10 µM) to the wells. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.

-

Activation (Signal 2): To activate the NLRP3 inflammasome, add either ATP to a final concentration of 5 mM and incubate for 45 minutes, or Nigericin to a final concentration of 10 µM and incubate for 1 hour. Include a negative control group with no activation stimulus.

-

Sample Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for analysis of IL-1β and LDH release.

Measurement of IL-1β Release by ELISA

Objective: To quantify the amount of secreted IL-1β in the cell culture supernatant.

Protocol:

-

Use a commercially available mouse IL-1β ELISA kit.

-

Follow the manufacturer's instructions for the preparation of reagents, standards, and samples.

-

Briefly, add standards and collected supernatants to the wells of the antibody-coated microplate.

-

Incubate, wash, and add the detection antibody.

-

Incubate, wash, and add the enzyme conjugate (e.g., HRP-streptavidin).

-

Incubate, wash, and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

Calculate the concentration of IL-1β in the samples based on the standard curve. The percentage of inhibition by this compound can be calculated relative to the vehicle-treated, inflammasome-activated control.

Measurement of Pyroptosis by LDH Assay

Objective: To quantify cell lysis (pyroptosis) by measuring the activity of lactate dehydrogenase (LDH) released into the supernatant.

Protocol:

-

Use a commercially available LDH cytotoxicity assay kit.

-

Follow the manufacturer's instructions.

-

In a new 96-well plate, add a specific volume of the collected cell culture supernatant.

-

Add the LDH reaction mixture to each well.

-

Incubate the plate at room temperature for the recommended time, protected from light.

-

Add the stop solution.

-

Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

-

To determine the percentage of LDH release, a maximum LDH release control should be prepared by lysing a set of untreated cells with the lysis buffer provided in the kit. The percentage of cytotoxicity can be calculated as: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

References

Application Notes and Protocols for YQ128 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of YQ128, a potent and selective second-generation NLRP3 inflammasome inhibitor, in mouse models of inflammation and neurodegenerative diseases. The protocols outlined below are based on available preclinical data and are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune disorders, as well as neurodegenerative diseases such as Alzheimer's disease, multiple sclerosis, and traumatic brain injury.[1] this compound has been shown to effectively suppress the production of IL-1β and demonstrates the ability to cross the blood-brain barrier, making it a promising candidate for treating central nervous system (CNS) disorders.[2][5]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Type | Species | IC₅₀ | Reference |

| NLRP3 Inflammasome Inhibition | - | - | 0.30 µM | [2][3] |

| IL-1β Release (LPS/ATP challenge) | Peritoneal Macrophages | Mouse | 1.59 µM | [1][2] |

Table 2: Pharmacokinetic Parameters of this compound in Rodents

| Species | Route of Administration | Dose (mg/kg) | Terminal Half-life (t₁/₂) | Cₘₐₓ | Tₘₐₓ | Oral Bioavailability (F) | Reference |

| Rat | Intravenous (IV) | 20 | 6.6 hours | - | - | - | [2][5] |

| Rat | Oral (PO) | 20 | - | 73 ng/mL | 12 hours | ~10% | [1][2] |

Note: Pharmacokinetic data in mice is not currently available in the public domain. These rat data can be used as a preliminary guide, but mouse-specific pharmacokinetic studies are recommended.

Table 3: In Vivo Dose and CNS Penetration in Mice

| Mouse Strain | Route of Administration | Dose (mg/kg) | CNS Concentration (0.5h, 1h, 4h post-dose) | Application | Reference |

| C57BL/6 | Oral (PO) | Not Specified | 21.3, 20.5, 6.6 ng/g | CNS Penetration Study | [1] |

| C57BL/6 | Not Specified | 10 | Not Specified | In vivo target engagement (LPS challenge) | [2] |

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in mouse models.

In Vivo NLRP3 Inflammasome Inhibition Assessment in a Lipopolysaccharide (LPS) Challenge Model

This protocol is designed to assess the in vivo efficacy of this compound in inhibiting the NLRP3 inflammasome in response to an inflammatory stimulus.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

C57BL/6 mice (male, 8-10 weeks old)

-

Standard laboratory equipment for oral gavage and intraperitoneal injections

-

ELISA kits for mouse IL-1β

Procedure:

-

This compound Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 0.5% CMC). The concentration should be calculated based on the desired dose and the average weight of the mice.

-

Animal Dosing:

-

Administer this compound orally (e.g., 10 mg/kg) to the treatment group of mice.

-

Administer an equivalent volume of the vehicle to the control group.

-

-

LPS Challenge: One hour after this compound or vehicle administration, inject all mice intraperitoneally with a sub-lethal dose of LPS (e.g., 1 µg/g body weight) dissolved in sterile saline.[6]

-

Sample Collection: Three hours after the LPS injection, collect blood samples via cardiac puncture or another approved method.[6]

-

Cytokine Analysis: Prepare serum from the blood samples and measure the concentration of IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the serum IL-1β levels between the this compound-treated group and the vehicle-treated control group. A significant reduction in IL-1β in the treated group indicates in vivo inhibition of the NLRP3 inflammasome.

General Protocol for Oral Administration of this compound in Mice

This protocol provides a general guideline for the preparation and oral administration of this compound for preclinical studies.

Materials:

-

This compound powder

-

Vehicle (e.g., corn oil, carboxymethylcellulose [CMC], or a sweetened jelly formulation for voluntary administration)[7][8][9]

-

Mortar and pestle or other homogenization equipment

-

Oral gavage needles (for forced administration)

-

Appropriate mouse strain for the specific disease model

Procedure:

-

Vehicle Selection: Choose a suitable vehicle based on the physicochemical properties of this compound and the experimental design. For hydrophobic compounds, oil-based vehicles may be appropriate.[7] For suspensions, CMC is a common choice.[7] For long-term studies or to minimize stress, voluntary administration in a sweetened jelly can be considered.[8][9]

-

Formulation Preparation:

-

Accurately weigh the required amount of this compound based on the desired dose and the number of animals.

-

If preparing a suspension, gradually add the vehicle to the this compound powder in a mortar and triturate until a uniform suspension is achieved. Sonication may be used to aid in dispersion.

-

-

Administration:

-

Forced Oral Gavage:

-

Gently restrain the mouse.

-

Insert the gavage needle carefully into the esophagus.

-

Slowly administer the calculated volume of the this compound formulation.

-

-

Voluntary Administration (Jelly Formulation):

-

Habituate the mice to the jelly vehicle for several days before introducing the this compound-containing jelly.[9]

-

Provide a pre-weighed amount of the this compound-containing jelly to each mouse in a separate dish.

-

Monitor consumption to ensure the full dose is ingested.

-

-

-

Dosing Schedule: The frequency of administration will depend on the pharmacokinetic profile of this compound in mice and the specific requirements of the disease model. Based on the 6.6-hour half-life in rats, a once or twice daily dosing regimen may be appropriate, but this needs to be empirically determined in mice.[2][5]

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed point of inhibition by this compound.

Caption: NLRP3 inflammasome activation and inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a general workflow for evaluating the efficacy of this compound in a mouse model of disease.

Caption: General workflow for in vivo testing of this compound.

Safety and Toxicology

Currently, there is no publicly available data on the safety and toxicity of this compound specifically in mouse models. It is highly recommended that researchers conduct preliminary dose-ranging and toxicity studies to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects before proceeding with large-scale efficacy studies.

Disclaimer: The information provided in these application notes is for research purposes only and is not intended for use in humans. Researchers should always adhere to their institution's guidelines for animal care and use and conduct their own optimization and validation of these protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. Immunology: Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages | Taconic Biosciences [taconic.com]

- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for YQ128 in Primary Mouse Peritoneal Macrophages

Audience: Researchers, scientists, and drug development professionals.

Introduction

YQ128 is a potent and selective second-generation inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1] The NLRP3 inflammasome is a key component of the innate immune system, responsible for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. In primary mouse peritoneal macrophages, this compound has been shown to effectively suppress the release of IL-1β following activation of the NLRP3 inflammasome.[1] These application notes provide detailed protocols for studying the effects of this compound on primary mouse peritoneal macrophages, focusing on NLRP3 inflammasome activation and outlining a general workflow for assessing macrophage polarization.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Stimulus | Value | Reference |

| IL-1β Release Inhibition (IC50) | Primary Mouse Peritoneal Macrophages | LPS/ATP | 1.59 µM | [1] |

| NLRP3 Inflammasome Inhibition (IC50) | Mouse Macrophages | - | 0.30 µM | [1][2] |

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Activation Pathway

The activation of the NLRP3 inflammasome in macrophages is a two-step process. The first signal, or priming, is typically initiated by a pathogen-associated molecular pattern (PAMP) such as lipopolysaccharide (LPS), which binds to Toll-like receptor 4 (TLR4). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β. The second signal is provided by a variety of stimuli, including extracellular ATP, which triggers the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β into its mature, biologically active form, which is subsequently secreted from the cell.

Caption: this compound inhibits the assembly of the NLRP3 inflammasome complex.

Experimental Workflow for Assessing this compound Activity

The following workflow outlines the key steps to evaluate the inhibitory effect of this compound on NLRP3 inflammasome activation in primary mouse peritoneal macrophages.

Caption: A streamlined workflow for evaluating this compound's efficacy.

Experimental Protocols

Protocol 1: Isolation of Primary Mouse Peritoneal Macrophages

This protocol describes the isolation of elicited peritoneal macrophages, which increases the yield of cells.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Sterile 3% Brewer's thioglycollate medium

-

70% ethanol

-

Sterile phosphate-buffered saline (PBS)

-

Complete RPMI 1640 medium (with 10% FBS, 1% penicillin-streptomycin)

-

Sterile syringes (1 mL, 5 mL) and needles (23G, 20G)

-

Sterile dissecting tools (scissors, forceps)

-

50 mL conical tubes

-

Refrigerated centrifuge

-

Hemocytometer or automated cell counter

-

Tissue culture plates

Procedure:

-

Elicitation: Inject each mouse intraperitoneally with 1 mL of sterile 3% Brewer's thioglycollate medium using a 1 mL syringe with a 23G needle.

-

Incubation: House the mice for 3-4 days to allow for the recruitment of macrophages to the peritoneal cavity.

-

Euthanasia and Dissection: Euthanize the mice using an approved method. Secure the mouse on its back and sterilize the abdominal area with 70% ethanol.

-

Peritoneal Lavage: Make a small midline incision through the skin of the abdomen, being careful not to puncture the underlying peritoneal wall. Retract the skin to expose the intact peritoneum.

-

Inject 5 mL of cold, sterile PBS into the peritoneal cavity using a 5 mL syringe with a 20G needle.

-

Gently massage the abdomen for 30 seconds to dislodge the cells.

-

Carefully aspirate the peritoneal fluid, collecting as much as possible without puncturing any organs.

-

Cell Collection and Plating: Dispense the collected fluid into a 50 mL conical tube kept on ice.

-

Centrifuge the cells at 400 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium.

-

Count the cells and plate them at the desired density in tissue culture plates.

-

Incubate the cells for 2-4 hours at 37°C in a 5% CO2 incubator to allow the macrophages to adhere.

-

After incubation, wash the plates gently with warm PBS to remove non-adherent cells. The remaining adherent cells will be highly enriched for macrophages.

Protocol 2: NLRP3 Inflammasome Activation and this compound Treatment

This protocol details the steps for activating the NLRP3 inflammasome and assessing the inhibitory effect of this compound.

Materials:

-

Isolated primary mouse peritoneal macrophages (from Protocol 1)

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Adenosine triphosphate (ATP)

-

Opti-MEM or serum-free RPMI 1640 medium

-

Sterile DMSO (vehicle control)

Procedure:

-

Cell Plating: Plate the isolated macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere as described in Protocol 1.

-

This compound Pre-treatment: Prepare serial dilutions of this compound in Opti-MEM. Remove the culture medium from the cells and add the this compound dilutions or a vehicle control (DMSO) to the respective wells. Incubate for 1 hour at 37°C.

-

Priming (Signal 1): Add LPS to each well to a final concentration of 500 ng/mL. Incubate for 3-4 hours at 37°C.

-

Activation (Signal 2): Add ATP to each well to a final concentration of 5 mM. Incubate for 30-60 minutes at 37°C.

-

Supernatant Collection: Following incubation, carefully collect the culture supernatant from each well and transfer to microcentrifuge tubes.

-

Storage: Store the supernatants at -80°C until ready for analysis.

Protocol 3: Measurement of IL-1β by ELISA

This protocol provides a general outline for quantifying the amount of secreted IL-1β in the collected supernatants using a sandwich ELISA kit.

Materials:

-

Mouse IL-1β ELISA kit (follow the manufacturer's instructions)

-

Collected cell culture supernatants

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the ELISA kit manual.

-

Coating: Coat the wells of the ELISA plate with the capture antibody.

-

Blocking: Block the plate to prevent non-specific binding.

-

Sample Incubation: Add the standards and collected supernatants to the wells and incubate.

-

Detection: Add the detection antibody, followed by the enzyme conjugate (e.g., streptavidin-HRP).

-

Substrate Addition: Add the substrate and allow the color to develop.

-

Stopping the Reaction: Stop the reaction with the provided stop solution.

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve and calculate the concentration of IL-1β in the samples.

Protocol 4: General Workflow for Macrophage Polarization Analysis

While the direct effects of this compound on macrophage polarization are not yet reported, its impact on the TLR4/NF-κB pathway (the priming step for NLRP3 activation) suggests a potential role. This protocol provides a general framework for investigating these effects.

References

Application Notes and Protocols: Preparation of YQ128 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

YQ128 is a potent and selective second-generation inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, with a reported IC50 of 0.30 μM.[1][2][3][4] It functions by suppressing the assembly and activation of the NLRP3 inflammasome, which in turn inhibits the release of pro-inflammatory cytokines IL-1β and IL-18.[5] Due to its ability to cross the blood-brain barrier and its anti-inflammatory properties, this compound is a valuable tool for research in neuroinflammatory diseases, such as Alzheimer's disease, and other inflammatory conditions.[1][4][5]

This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo applications.

Mechanism of Action: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Upon activation by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC. This leads to the activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, driving inflammation. This compound directly targets and inhibits the NLRP3 protein, preventing the downstream signaling cascade.[6][7][8]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 545.11 g/mol | [2][3] |

| CAS Number | 2454246-18-3 | [1][5] |

| Purity | >99% (Verify with vendor Certificate of Analysis) | [1] |

| IC50 (NLRP3) | 0.30 µM | [1][2] |

| Solubility (In Vitro) | ||

| DMSO | Up to 250 mg/mL (~458 mM). Recommended to use fresh, anhydrous DMSO. Sonication may be required. | [2][9] |

| Ethanol | ~3 mg/mL | [3] |

| Water | Insoluble | [3] |

| Storage (Solid) | -20°C for up to 3 years | [2][3] |

| Storage (Stock in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [1] |

Experimental Protocols

Protocol 1: Preparation of High-Concentration this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for in vitro experiments.

Materials:

-

This compound powder (e.g., 5 mg)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or cryovials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock, weigh 5.45 mg of this compound (Molecular Weight = 545.11 g/mol ).

-

Calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Example: Volume = 0.00545 g / (0.01 mol/L * 545.11 g/mol ) = 0.001 L = 1 mL

-

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For 5.45 mg, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.[2] Visually inspect the solution to ensure no particulates remain.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, light-protected vials.

-

Storage: Store the aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term use (up to 1 year).[1]

Working Dilutions: For cell-based assays, the 10 mM DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired working concentration (e.g., 0.3-100 µM).[1] Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.1%.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | NOD-like Receptor | IL Receptor | Interleukin | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes: YQ128 Solubility Profile

Introduction

YQ128 is a potent, selective, second-generation inhibitor of the NLRP3 (NOD-like receptor P3) inflammasome, with an IC50 of 0.30 μM.[1][2] By inhibiting the NLRP3 inflammasome, this compound effectively suppresses the production of the pro-inflammatory cytokine IL-1β.[1] It is an experimental drug with anti-inflammatory activity and the ability to cross the blood-brain barrier, making it a compound of interest for conditions such as Alzheimer's disease and traumatic brain injury.[1][3] This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other solvent systems, along with protocols for its use in research settings.

Mechanism of Action: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a key component of the innate immune system. Upon activation by various inflammatory stimuli, it forms a protein complex that activates caspase-1.[4][5] Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, which drives inflammatory processes.[4][6] this compound exerts its anti-inflammatory effects by directly inhibiting the assembly and activation of the NLRP3 inflammasome complex.[3][5]

Solubility Data for this compound

The solubility of a compound is a critical physical property for its use in experimental settings. This compound exhibits high solubility in DMSO, a common polar aprotic solvent used for preparing stock solutions of both polar and nonpolar compounds.[7][8] For in vivo studies, a co-solvent system is often required.

| Solvent/Vehicle System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 248 mg/mL | 454.95 mM | Sonication is recommended to aid dissolution.[2] |

| DMSO | 100 mg/mL | 183.44 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility.[9] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL | 9.17 mM | A common vehicle for oral or intravenous administration. Sonication is recommended.[2] |

Note: The molecular weight of this compound is 545.11 g/mol .[2][3]

Recommendations for Stock Solution Preparation

-

Solvent Choice : For in vitro assays, DMSO is the recommended solvent for preparing high-concentration stock solutions.[2][9]

-

Handling : Due to the hygroscopic nature of DMSO, it is crucial to use fresh, anhydrous grade solvent and to minimize exposure to air to prevent moisture absorption, which can decrease the solubility of this compound.[9]

-

Dissolution : To ensure complete dissolution, especially at high concentrations, sonication or gentle warming may be applied.

-

Storage : Stock solutions of this compound in DMSO should be stored at -20°C for short-term (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]

Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

-

This compound (solid powder, MW: 545.11 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer and sonicator

Procedure:

-

Weighing : Accurately weigh 54.51 mg of this compound powder and transfer it to a sterile vial.

-

Solvent Addition : Add 1.0 mL of anhydrous DMSO to the vial containing the this compound powder.

-

Dissolution : Tightly cap the vial and vortex thoroughly for 1-2 minutes.

-

Sonication : If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming (up to 37°C) can also be applied if necessary.

-

Aliquoting and Storage : Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: General Method for Determining this compound Solubility (Shake-Flask Method)

This protocol describes the equilibrium solubility determination using the widely accepted shake-flask method.[10][11] This technique measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Procedure:

-

Preparation of Saturated Solution : Add an excess amount of solid this compound to a known volume of the test solvent (e.g., DMSO, ethanol, buffered saline) in a sealed glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibrium is reached.

-

Equilibration : Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure the solution reaches equilibrium.

-

Phase Separation : After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).[10]

-

Filtration : Carefully collect the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid overestimation of solubility.

-

Quantification : Dilute the clear filtrate with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10] A standard calibration curve prepared with known concentrations of this compound is required for accurate quantification.

-

Data Reporting : Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (M) at the specified temperature of the experiment.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | NOD-like Receptor | IL Receptor | Interleukin | TargetMol [targetmol.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Evaluating the NLRP3 Inflammasome Inhibitor YQ128 in a Cryopyrin-Associated Periodic Syndromes (CAPS) Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopyrin-Associated Periodic Syndromes (CAPS) are a group of rare autoinflammatory diseases driven by gain-of-function mutations in the NLRP3 gene. These mutations lead to the constitutive activation of the NLRP3 inflammasome, resulting in excessive production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and systemic inflammation. This document provides detailed application notes and protocols for the preclinical evaluation of YQ128, a potent and selective second-generation NLRP3 inflammasome inhibitor, in a relevant mouse model of CAPS. It is important to note that this compound is a small molecule inhibitor and not a mouse model itself. These protocols outline the use of this compound as a therapeutic agent in a genetically engineered mouse model that recapitulates the human CAPS phenotype.

This compound: A Selective NLRP3 Inflammasome Inhibitor

This compound is a sulfonamide analog that has demonstrated potent and selective inhibition of the NLRP3 inflammasome.[1] It effectively suppresses the release of IL-1β from macrophages and has shown the ability to penetrate the central nervous system, making it a promising candidate for treating the neurological manifestations associated with severe forms of CAPS.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Assay Condition | Value | Reference |

| IC50 (NLRP3 Inflammasome Inhibition) | Not Specified | Not Specified | 0.30 µM | [2][3] |